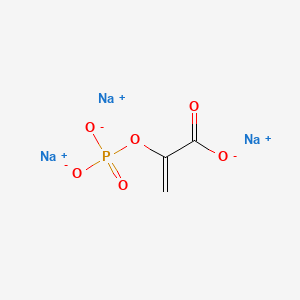

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt

Overview

Description

“2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt” is also known as trisodium phosphoenolpyruvate . It has a molecular formula of C3H2Na3O6P and a molecular weight of 233.99 g/mol . The compound is a derivative of phosphoenolpyruvate .

Molecular Structure Analysis

The compound has a linear formula of C3H2O6PNa3 . Its InChI string is InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 . The compound’s canonical SMILES string is C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] .Physical And Chemical Properties Analysis

The compound is a powder that is soluble in water . It has a molecular weight of 233.99 g/mol . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 1 .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of trisodium phosphoenolpyruvate, also known as “2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt”:

Enzyme Activity Assays

Trisodium phosphoenolpyruvate is utilized in various enzyme activity assays. It serves as a substrate in assays for enzymes like PRPP synthetase (PRPPS), ribokinase (RK), and adenine phosphoribosyltransferase (APRT). These assays are crucial for understanding enzyme kinetics and function in biochemical pathways .

ATP-Regenerating System

In combination with pyruvate kinase, trisodium phosphoenolpyruvate completes an ATP-regenerating system. This system is essential for maintaining ATP levels in vitro experiments, which is vital for energy-dependent biological processes .

Calcium Signaling Regulation

Research indicates that variations in phosphoenolpyruvate (PEP) concentrations can regulate calcium signaling in T cells. This is because PEP inhibits the sarcoplasmic reticulum Ca2+/ATPase pump (SERCA), which plays a role in immune response modulation .

Cytoprotection and Organ Preservation

Studies have explored the use of phosphoenolpyruvate as a cytoprotectant during organ preservation, particularly in cold preservation solutions. Its role as a glycolytic intermediate suggests potential benefits in reducing organ damage during transplantation procedures .

5. Platelet-Derived Growth Factor Receptor α (PDGFRA) Kinetics Trisodium phosphoenolpyruvate is used in reaction mixtures for enzyme kinetic assays to determine the kinetic parameters of PDGFRA. This has implications for understanding cell signaling and growth factor-related cellular processes .

Food Industry Applications

Although not directly related to scientific research, trisodium phosphoenolpyruvate has applications in the food industry as a starch modifier, juice clarifier, meat binder, dispersant, and stabilizer. It helps prevent food discoloration and vitamin C decomposition .

Sigma-Aldrich - Sodium phosphoenolpyruvate Fisher Scientific - Phosphoenolpyruvic acid trisodium salt heptahydrate ChemBK - 三偏磷酸钠 MDPI Cells Journal - Phosphoenolpyruvate from Glycolysis and PEPCK Journal of Pharmacy and Pharmacology - Phosphoenolpyruvate, a glycolytic intermediate

Mechanism of Action

Target of Action

The primary target of the compound 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt, also known as trisodium phosphoenolpyruvate, is a set of enzymes involved in the glycolysis pathway . These enzymes include hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase .

Mode of Action

Trisodium phosphoenolpyruvate interacts with its targets by acting as an inhibitor . It binds to these enzymes and prevents them from catalyzing their respective reactions in the glycolysis pathway .

Biochemical Pathways

The compound trisodium phosphoenolpyruvate affects the glycolysis and gluconeogenesis pathways . By inhibiting key enzymes, it can slow down the conversion of glucose to pyruvate in glycolysis, and the formation of glucose in gluconeogenesis . This can have downstream effects on energy production, as these pathways are crucial for ATP generation .

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Result of Action

The molecular and cellular effects of trisodium phosphoenolpyruvate’s action include changes in the rate of glycolysis and gluconeogenesis . This can affect the energy balance within cells, potentially influencing cellular functions that depend on ATP .

properties

IUPAC Name |

trisodium;2-phosphonatooxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFBDMHZGRGMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063948 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5541-93-5 | |

| Record name | Trisodium phosphoenolpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-phosphonatoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM PHOSPHOENOLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y3Q07J1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)